Cas no 896053-97-7 (Benzyl-ethyl-piperidin-3-ylmethyl-amine)

Benzyl-ethyl-piperidin-3-ylmethyl-amine is a tertiary amine compound featuring a piperidine core substituted with benzyl, ethyl, and aminomethyl groups. Its structural versatility makes it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The presence of both aromatic and aliphatic substituents enhances its reactivity in alkylation and reductive amination reactions. This compound is often utilized in medicinal chemistry research due to its potential as a building block for CNS-targeting agents, given the piperidine moiety's prevalence in neuroactive compounds. It exhibits good solubility in common organic solvents, facilitating its use in multi-step synthetic routes. Proper handling under inert conditions is recommended due to its sensitivity to oxidation.
Benzyl-ethyl-piperidin-3-ylmethyl-amine structure
896053-97-7 structure
Product Name:Benzyl-ethyl-piperidin-3-ylmethyl-amine
CAS No:896053-97-7
MF:C15H24N2
MW:232.364463806152
CID:2157965
Update Time:2025-06-09

Benzyl-ethyl-piperidin-3-ylmethyl-amine Chemical and Physical Properties

Names and Identifiers

    • Benzyl-ethyl-piperidin-3-ylmethyl-amine
    • benzyl(ethyl)(piperidin-3-ylmethyl)amine
    • N-benzyl-N-(piperidin-3-ylmethyl)ethanamine
    • benzylethylpiperidin-3-ylmethylamine
    • AM101526
    • Inchi: 1S/C15H24N2/c1-2-17(12-14-7-4-3-5-8-14)13-15-9-6-10-16-11-15/h3-5,7-8,15-16H,2,6,9-13H2,1H3
    • InChI Key: XVMDVZQLPOVYQP-UHFFFAOYSA-N
    • SMILES: N1CCCC(C1)CN(CC)CC1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 199
  • Topological Polar Surface Area: 15.3

Experimental Properties

  • Color/Form: No date available
  • Density: 1.0±0.1 g/cm3
  • Melting Point: No date available
  • Boiling Point: 325.0±15.0 °C at 760 mmHg
  • Flash Point: 113.9±11.4 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

Benzyl-ethyl-piperidin-3-ylmethyl-amine Security Information

Benzyl-ethyl-piperidin-3-ylmethyl-amine Pricemore >>

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Additional information on Benzyl-ethyl-piperidin-3-ylmethyl-amine

Benzyl-ethyl-piperidin-3-ylmethyl-amine (CAS No. 896053-97-7): A Comprehensive Overview in Modern Chemical Research

Benzyl-ethyl-piperidin-3-ylmethyl-amine, identified by its unique Chemical Abstracts Service (CAS) number 896053-97-7, represents a compound of significant interest in the realm of pharmaceutical chemistry and bioorganic synthesis. This amine derivative, characterized by its piperidine core and functionalized side chains, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural motif of this compound, featuring a benzyl group, an ethyl moiety, and a piperidin-3-ylmethyl substituent, positions it as a versatile scaffold for medicinal chemists exploring structure-activity relationships (SAR) and pharmacophore optimization.

The relevance of Benzyl-ethyl-piperidin-3-ylmethyl-amine is underscored by its incorporation into ongoing research initiatives aimed at addressing unmet medical needs. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules targeting neurological disorders. The piperidine ring, a common pharmacophore in central nervous system (CNS) drugs, contributes to the compound's ability to cross the blood-brain barrier, making it a promising candidate for further exploration in neuropharmacology.

One of the most compelling aspects of Benzyl-ethyl-piperidin-3-ylmethyl-amine is its structural flexibility, which allows for modifications that can fine-tune its pharmacological properties. Researchers have been particularly interested in exploring derivatives of this compound that exhibit enhanced binding affinity or improved metabolic stability. For instance, recent publications have demonstrated the utility of this scaffold in designing ligands for G-protein coupled receptors (GPCRs), which are integral to a wide array of physiological processes and are frequently targeted by therapeutic drugs.

The synthesis of Benzyl-ethyl-piperidin-3-ylmethyl-amine involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key synthetic routes include nucleophilic substitution reactions, reductive amination, and palladium-catalyzed cross-coupling reactions. These methodologies not only showcase the compound's synthetic accessibility but also its compatibility with advanced catalytic systems that enhance reaction efficiency and selectivity. The ability to produce this compound with high purity and yield is crucial for its adoption in preclinical and clinical studies.

In the context of drug discovery, the exploration of Benzyl-ethyl-piperidin-3-ylmethyl-amine has led to several innovative approaches. For example, computational modeling has been employed to predict how structural variations within this molecule might influence its biological activity. These predictions have guided experimental efforts, enabling researchers to prioritize certain derivatives for further investigation. Such interdisciplinary strategies exemplify the synergy between theoretical chemistry and experimental pharmacology.

The pharmacokinetic profile of Benzyl-ethyl-piperidin-3-ylmethyl-amine is another area of active research. Studies have focused on understanding how modifications to its structure can impact factors such as absorption, distribution, metabolism, and excretion (ADME). By optimizing these parameters, scientists aim to develop compounds that exhibit favorable pharmacokinetic properties, ensuring better therapeutic outcomes. This includes efforts to enhance bioavailability while minimizing potential side effects.

Moreover, the environmental and safety considerations associated with handling Benzyl-ethyl-piperidin-3-ylmethyl-amine are integral to its development as a pharmaceutical intermediate. While not classified as a hazardous material under current regulations, proper handling protocols must be followed to ensure worker safety and environmental protection. These protocols include appropriate storage conditions, personal protective equipment (PPE), and waste disposal methods tailored to chemical laboratory standards.

The future prospects for Benzyl-ethyl-piperidin-3-ylmethyl-amine remain promising as research continues to uncover new applications and refine synthetic methodologies. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area, leading to the development of novel therapeutics that address complex diseases. As our understanding of molecular interactions evolves, compounds like this will continue to play a pivotal role in advancing chemical biology and drug discovery.

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